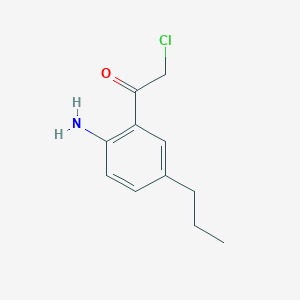![molecular formula C92H148N4O16Rh2S4 B069053 Tetrakis[(R)-(+)-N-(P-dodecylphenylsulfonyl)prolinato]dirhodium(II) CAS No. 178879-60-2](/img/structure/B69053.png)
Tetrakis[(R)-(+)-N-(P-dodecylphenylsulfonyl)prolinato]dirhodium(II)
Vue d'ensemble
Description
Méthodes De Préparation
Voies de synthèse et conditions de réaction : La phallodendrine peut être synthétisée par une série de réactions chimiques impliquant l'extraction de l'alcaloïde de l'écorce des espèces de Phellodendron. Le processus d'extraction implique généralement l'utilisation de solvants tels que l'éthanol ou le méthanol pour isoler l'alcaloïde de la matière végétale . L'extrait brut est ensuite purifié à l'aide de techniques chromatographiques pour obtenir de la phallodendrine pure.
Méthodes de production industrielle : La production industrielle de phallodendrine implique une extraction à grande échelle de l'écorce de Phellodendron. L'écorce est d'abord séchée et broyée en une poudre fine. La poudre est ensuite soumise à une extraction par solvant, suivie de processus de purification tels que la cristallisation et la chromatographie pour obtenir de la phallodendrine de haute pureté .
Analyse Des Réactions Chimiques
Types de réactions : La phallodendrine subit diverses réactions chimiques, notamment :
Oxydation : La phallodendrine peut être oxydée pour former des N-oxydes correspondants.
Réduction : Les réactions de réduction peuvent convertir la phallodendrine en ses formes réduites.
Substitution : La phallodendrine peut subir des réactions de substitution nucléophile, où le groupe ammonium quaternaire est remplacé par d'autres nucléophiles.
Réactifs et conditions courants :
Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.
Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure d'aluminium et de lithium sont utilisés.
Substitution : Les nucléophiles comme les halogénures et les amines sont couramment utilisés dans les réactions de substitution.
Principaux produits formés :
Oxydation : Formation de N-oxydes.
Réduction : Formation de dérivés d'alcaloïdes réduits.
Substitution : Formation de composés d'alcaloïdes substitués.
4. Applications de la recherche scientifique
La phallodendrine a une large gamme d'applications de recherche scientifique :
Chimie : Utilisé comme composé de référence dans l'étude des alcaloïdes et de leurs propriétés chimiques.
Industrie : Utilisé dans le développement de produits pharmaceutiques et nutraceutiques en raison de ses propriétés bioactives.
5. Mécanisme d'action
La phallodendrine exerce ses effets par le biais de diverses cibles et voies moléculaires :
Anti-inflammatoire : Inhibe l'activation de la voie du facteur nucléaire kappa B (NF-κB), réduisant l'expression des cytokines pro-inflammatoires.
Antioxydant : Élimine les radicaux libres et réduit le stress oxydatif en améliorant l'activité des enzymes antioxydantes.
Antinéphritique : Inhibe la prolifération et la migration des macrophages et des lymphocytes T cytotoxiques dans les glomérules, réduisant l'inflammation néphritique.
Applications De Recherche Scientifique
Phallodendrin has a wide range of scientific research applications:
Chemistry: Used as a reference compound in the study of alkaloids and their chemical properties.
Industry: Utilized in the development of pharmaceuticals and nutraceuticals due to its bioactive properties.
Mécanisme D'action
Phallodendrin exerts its effects through various molecular targets and pathways:
Anti-inflammatory: Inhibits the activation of nuclear factor kappa B (NF-κB) pathway, reducing the expression of pro-inflammatory cytokines.
Antioxidant: Scavenges free radicals and reduces oxidative stress by enhancing the activity of antioxidant enzymes.
Anti-nephritic: Inhibits the proliferation and migration of macrophages and cytotoxic T lymphocytes in the glomeruli, reducing nephritic inflammation.
Comparaison Avec Des Composés Similaires
La phallodendrine est unique parmi les alcaloïdes en raison de ses propriétés bioactives spécifiques. Les composés similaires comprennent :
Palmatine : Un alcaloïde ayant des activités anti-inflammatoires et antioxydantes similaires.
Magnoflorine : Présente des activités biologiques similaires mais diffère par sa structure chimique et ses effets spécifiques.
La phallodendrine se distingue par sa puissante activité antinéphritique et sa capacité à inhiber des processus cellulaires spécifiques impliqués dans l'inflammation et le stress oxydatif .
Propriétés
IUPAC Name |
(2R)-1-(4-dodecylphenyl)sulfonylpyrrolidine-2-carboxylic acid;rhodium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4C23H37NO4S.2Rh/c4*1-2-3-4-5-6-7-8-9-10-11-13-20-15-17-21(18-16-20)29(27,28)24-19-12-14-22(24)23(25)26;;/h4*15-18,22H,2-14,19H2,1H3,(H,25,26);;/t4*22-;;/m1111../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGTBJBHOQXYDMM-MSZWWGBCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C(=O)O.CCCCCCCCCCCCC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C(=O)O.CCCCCCCCCCCCC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C(=O)O.CCCCCCCCCCCCC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C(=O)O.[Rh].[Rh] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCC1=CC=C(C=C1)S(=O)(=O)N2CCC[C@@H]2C(=O)O.CCCCCCCCCCCCC1=CC=C(C=C1)S(=O)(=O)N2CCC[C@@H]2C(=O)O.CCCCCCCCCCCCC1=CC=C(C=C1)S(=O)(=O)N2CCC[C@@H]2C(=O)O.CCCCCCCCCCCCC1=CC=C(C=C1)S(=O)(=O)N2CCC[C@@H]2C(=O)O.[Rh].[Rh] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C92H148N4O16Rh2S4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1900.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
178879-60-2 | |
| Record name | Tetrakis[(R)-(+)-N-(p-dodecylphenylsulfonyl)prolinato]dirhodium(II) Rh2(R-DOSP)4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![4-Chloro-1,3-Dimethyl-1H-Pyrazolo[3,4-B]Pyridine-5-Carbonyl Chloride](/img/structure/B68992.png)


![3-[4-[(1E,3E)-4-[4-(diethylamino)phenyl]buta-1,3-dienyl]pyridin-1-ium-1-yl]propyl-triethylazanium;dibromide](/img/structure/B68999.png)


